Cas no 92243-74-8 (4-Ethoxycarbonylmethylphenylboronic acid)

4-Ethoxycarbonylmethylphenylboronic acid is a boronic acid derivative featuring an ethoxycarbonylmethyl substituent on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. Its boronic acid moiety enables efficient coupling with aryl or vinyl halides under mild conditions, while the ethoxycarbonylmethyl group offers additional reactivity for further functionalization. The product exhibits good stability under standard handling conditions and demonstrates compatibility with a range of catalysts and solvents. Its versatility makes it valuable in pharmaceutical, agrochemical, and materials science research, particularly in constructing complex molecular architectures.
4-Ethoxycarbonylmethylphenylboronic acid structure
92243-74-8 structure
商品名:4-Ethoxycarbonylmethylphenylboronic acid
CAS番号:92243-74-8
MF:C10H13BO4
メガワット:208.01882
MDL:MFCD08704683
CID:839831
PubChem ID:45790002

4-Ethoxycarbonylmethylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
    • Eltyl (4-boronophenyl)acetate
    • 4-Ethoxycarbonylmethylphenylboronic acid
    • (4-(2-Ethoxy-2-oxoethyl)phenyl)boronicacid
    • A860132
    • 4-((ethoxycarbonyl)methyl)phenylboronic acid
    • EN300-7382143
    • (4-ethoxycarbonylmethylphenyl)boronic acid
    • MFCD08704683
    • 4-(ethoxycarbonylmethyl)phenyl boronic acid
    • SCHEMBL1239798
    • 92243-74-8
    • p-(ethoxycarbonylmethyl)phenylboronic acid
    • 4-(2-ethoxy-2-oxoethyl)phenylboronic acid
    • CS-0174786
    • AKOS015838765
    • DTXSID30672158
    • BS-29628
    • 4-(Ethoxycarbonylmethyl)phenylboronic acid, AldrichCPR
    • NCGC00249530-01
    • RDIRUZGSOKLANG-UHFFFAOYSA-N
    • [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid
    • 4-(ethoxycarbonylmethyl)phenylboronic acid
    • DB-099304
    • G71420
    • MDL: MFCD08704683
    • インチ: InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3
    • InChIKey: RDIRUZGSOKLANG-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CC1=CC=C(C=C1)B(O)O

計算された属性

  • せいみつぶんしりょう: 208.0906891g/mol
  • どういたいしつりょう: 208.0906891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų

4-Ethoxycarbonylmethylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
210657-250mg
4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 95%
250mg
£176.00 2022-03-01
TRC
E894998-100mg
4-Ethoxycarbonylmethylphenylboronic acid
92243-74-8
100mg
$178.00 2023-05-18
Chemenu
CM128105-1g
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 96%
1g
$358 2021-08-05
eNovation Chemicals LLC
Y1239502-1g
4-ETHOXYCARBONYLMETHYLPHENYLBORONIC ACID
92243-74-8 97%
1g
$365 2024-06-06
Fluorochem
210657-1g
4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 95%
1g
£367.00 2022-03-01
A2B Chem LLC
AH81805-100mg
4-Ethoxycarbonylmethylphenylboronic acid
92243-74-8 96%
100mg
$60.00 2024-07-18
Ambeed
A957827-1g
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 96%
1g
$372.0 2024-04-16
Ambeed
A957827-100mg
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 96%
100mg
$81.0 2024-04-16
Apollo Scientific
OR360086-250mg
4-Ethoxycarbonylmethylphenylboronic acid
92243-74-8
250mg
£210.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245456-5g
(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
92243-74-8 96%
5g
¥12090.00 2024-04-25

4-Ethoxycarbonylmethylphenylboronic acid 関連文献

4-Ethoxycarbonylmethylphenylboronic acidに関する追加情報

4-Ethoxycarbonylmethylphenylboronic Acid (CAS No. 92243-74-8): A Comprehensive Overview

4-Ethoxycarbonylmethylphenylboronic acid (CAS No. 92243-74-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 4-(2-Carboethoxyethyl)phenylboronic acid, is characterized by its unique boronic acid functionality and ethoxycarbonyl group, which confer it with a range of valuable properties and applications.

The boronic acid moiety in 4-Ethoxycarbonylmethylphenylboronic acid is particularly noteworthy due to its reactivity and utility in various chemical reactions. Boronic acids are widely used in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or pseudohalide. This reaction has become a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The ethoxycarbonyl group in 4-Ethoxycarbonylmethylphenylboronic acid adds an additional layer of functionality to the molecule. This group can participate in esterification reactions, transesterification reactions, and other transformations that are crucial in the synthesis of diverse organic compounds. The presence of this group also influences the solubility and stability of the compound, making it suitable for a wide range of applications.

In recent years, 4-Ethoxycarbonylmethylphenylboronic acid has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a building block in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of antiviral agents using 4-Ethoxycarbonylmethylphenylboronic acid as a key intermediate. These compounds exhibited potent activity against various viral strains, highlighting the potential of this compound in drug discovery.

Another area where 4-Ethoxycarbonylmethylphenylboronic acid has shown promise is in the development of functional materials. The boronic acid functionality can form reversible covalent bonds with diols, making it useful in the design of dynamic covalent networks and self-healing materials. A recent study published in Advanced Materials demonstrated the use of 4-Ethoxycarbonylmethylphenylboronic acid to create self-healing hydrogels with tunable mechanical properties. These hydrogels have potential applications in tissue engineering, drug delivery systems, and other biomedical fields.

The synthetic accessibility and reactivity of 4-Ethoxycarbonylmethylphenylboronic acid make it an attractive starting material for various chemical transformations. Its versatility is further enhanced by its ability to undergo metal-catalyzed cross-coupling reactions with a wide range of substrates. For example, the Suzuki-Miyaura coupling reaction involving 4-Ethoxycarbonylmethylphenylboronic acid has been used to synthesize complex aromatic compounds with high efficiency and selectivity.

In addition to its synthetic applications, 4-Ethoxycarbonylmethylphenylboronic acid has been explored for its analytical utility. The boronic acid moiety can form stable complexes with certain carbohydrates and other polyols, making it useful as a derivatizing agent in chromatographic analyses. A study published in Journal of Chromatography A reported the use of 4-Ethoxycarbonylmethylphenylboronic acid to improve the detection sensitivity and resolution of carbohydrate mixtures by liquid chromatography-mass spectrometry (LC-MS).

The environmental impact and safety profile of 4-Ethoxycarbonylmethylphenylboronic acid are also important considerations. While boronic acids are generally considered to be relatively safe compared to other organometallic compounds, proper handling and disposal procedures should be followed to minimize any potential risks. Research into the biodegradability and environmental fate of boronic acids has shown that they can be metabolized by microorganisms under certain conditions, reducing their environmental persistence.

In conclusion, 4-Ethoxycarbonylmethylphenylboronic acid (CAS No. 92243-74-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and analytical chemistry. Its unique combination of functional groups makes it a valuable tool for researchers and scientists working on diverse projects. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow further.

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Amadis Chemical Company Limited
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